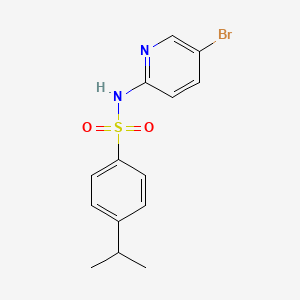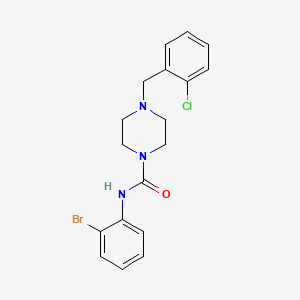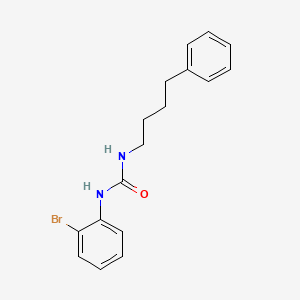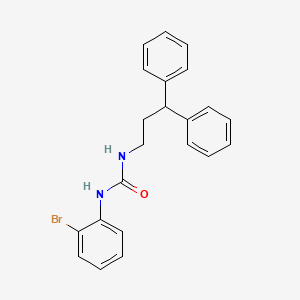
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea
描述
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives, which have been found to exhibit various biological activities. In
科学研究应用
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has also been studied for its potential use as an antifungal and antibacterial agent, as well as for its ability to inhibit the growth of parasites.
作用机制
The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been shown to disrupt mitochondrial function, leading to the generation of reactive oxygen species, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been shown to have anti-inflammatory and antioxidant properties. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell division and growth.
实验室实验的优点和局限性
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea also exhibits potent biological activity at low concentrations, making it a cost-effective option for researchers. However, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea also has some limitations. It is highly toxic and must be handled with care. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea. One area of interest is in the development of novel cancer therapies based on N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea. Researchers are also exploring the use of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, which could lead to the development of new drugs with similar activity. Finally, researchers are investigating ways to improve the solubility and stability of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, which could expand its potential applications in scientific research.
Conclusion:
In conclusion, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, or N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, is a promising compound with potential applications in various areas of scientific research. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea exhibits potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. While N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has some limitations, such as its toxicity and poor solubility, it remains a valuable tool for researchers. Ongoing research into the mechanism of action and potential applications of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea could lead to the development of novel therapies for cancer and other diseases.
属性
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(2-bromophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O/c1-2-10-9-11(16)7-8-13(10)18-15(20)19-14-6-4-3-5-12(14)17/h3-9H,2H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCJLDKUAHAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-ethylphenyl)-3-(2-bromophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)

![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)

![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)
![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)
![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)

